Cas no 1554911-69-1 (4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile)

4-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile is a specialized organic compound featuring a dihydropyridinone core with an amino and nitrile functional group. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The presence of the 2,2-dimethylbutanenitrile moiety enhances stability, while the 3-amino-4-oxo group offers reactivity for further derivatization. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and potential for hydrogen bonding. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile structure
1554911-69-1 structure
Product name:4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
CAS No:1554911-69-1
MF:C11H15N3O
MW:205.256302118301
CID:6076608
PubChem ID:82992321

4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
    • EN300-1106871
    • AKOS021312139
    • 1554911-69-1
    • Inchi: 1S/C11H15N3O/c1-11(2,8-12)4-6-14-5-3-10(15)9(13)7-14/h3,5,7H,4,6,13H2,1-2H3
    • InChI Key: AFZHLIGVYBTPMQ-UHFFFAOYSA-N
    • SMILES: O=C1C=CN(C=C1N)CCC(C#N)(C)C

Computed Properties

  • Exact Mass: 205.121512110g/mol
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 70.1Ų

4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1106871-10.0g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1
10g
$5221.0 2023-05-23
Enamine
EN300-1106871-5.0g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1
5g
$3520.0 2023-05-23
Enamine
EN300-1106871-0.5g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1106871-0.05g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1106871-0.1g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1106871-1.0g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1
1g
$1214.0 2023-05-23
Enamine
EN300-1106871-2.5g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1106871-1g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1 95%
1g
$842.0 2023-10-27
Enamine
EN300-1106871-0.25g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1106871-10g
4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile
1554911-69-1 95%
10g
$3622.0 2023-10-27

4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile Related Literature

Additional information on 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile

4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile (CAS No. 1554911-69-1): A Comprehensive Overview

In the realm of pharmaceutical and organic chemistry, 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile (CAS No. 1554911-69-1) has emerged as a compound of significant interest. This molecule, characterized by its unique pyridine and nitrile functional groups, is increasingly studied for its potential applications in drug discovery and material science. Its structural complexity and reactivity make it a valuable intermediate in synthesizing bioactive molecules, aligning with current trends in precision medicine and small-molecule therapeutics.

The compound's 3-amino-4-oxo-1,4-dihydropyridin-1-yl moiety is particularly noteworthy, as it resembles motifs found in natural products and FDA-approved drugs. Researchers are exploring its role in modulating enzymatic activity, especially in diseases like cancer and neurodegenerative disorders, which dominate today's biomedical research landscape. Its 2,2-dimethylbutanenitrile side chain further enhances its lipophilicity, a property critical for optimizing drug bioavailability—a hot topic in pharmacokinetics discussions.

Synthetic routes to 4-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-2,2-dimethylbutanenitrile often involve multi-step reactions, including cyclization and nitrile formation, reflecting advancements in green chemistry methodologies. Recent publications highlight its use in catalysis and metal-organic frameworks (MOFs), addressing the growing demand for sustainable chemical processes. These applications resonate with global interest in carbon-neutral synthesis and renewable feedstocks.

From an analytical perspective, techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal in characterizing this compound. Such methods are frequently searched by chemists seeking to validate novel structures, underscoring the intersection of analytical chemistry and AI-driven data interpretation—a trending niche in scientific communities.

In summary, CAS No. 1554911-69-1 represents a versatile scaffold with untapped potential. Its relevance to drug development, catalysis, and materials science positions it at the forefront of modern chemistry, answering pressing questions about molecular design and functional group compatibility. As research progresses, this compound may unlock new pathways in personalized therapeutics and smart materials, making it a focal point for innovation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd